molecular formula C8H5FN2O2 B1513017 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1352398-48-1

5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1513017
CAS No.: 1352398-48-1
M. Wt: 180.14 g/mol
InChI Key: HIYUIXNFIYAFMK-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Biological Activity

5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole and pyridine rings, with a fluorine substituent at the 5-position. This structural configuration is crucial for its biological activity. The compound's molecular formula is C8H6FN3O2C_8H_6FN_3O_2, and it exhibits properties that enhance bioavailability and efficacy against various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Geranylgeranylation : Studies show that derivatives of imidazo[1,2-a]pyridine can inhibit Rab geranylgeranyl transferase (RGGT), which is vital for the prenylation of proteins involved in cell signaling. This inhibition leads to reduced cell viability in cancer cell lines such as HeLa cells, with IC50 values indicating significant cytotoxicity (IC50 < 150 μM for several compounds) .
  • Antiparasitic Activity : The compound demonstrates potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). For instance, a derivative showed an EC50 value of 3.7 nM against the parasite, indicating high efficacy . The fluorination at the 5-position enhances both central nervous system bioavailability and potency against the parasite.

Case Studies

  • Antitrypanosomal Activity : A study highlighted the synthesis of various imidazopyridine derivatives, including this compound, showing improved potency against T. brucei compared to non-fluorinated analogs. Specifically, compounds with fluorination exhibited enhanced oral pharmacokinetics and brain penetration .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that certain derivatives significantly reduced cell viability in HeLa cells. The most active compounds were noted to have IC50 values ranging from 386 to 735 μM . This suggests potential for development as anticancer agents.

Data Table: Biological Activity Summary

Activity Target IC50/EC50 Value Reference
AntitrypanosomalTrypanosoma bruceiEC50 = 3.7 nM
Inhibition of RGGTHuman cervical carcinoma HeLaIC50 < 150 μM
CytotoxicityVarious cancer cell linesIC50 = 386 - 735 μM

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYUIXNFIYAFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856438
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352398-48-1
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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